molecular formula C6H9FN2O B2668935 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol CAS No. 1427021-99-5

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol

Cat. No.: B2668935
CAS No.: 1427021-99-5
M. Wt: 144.149
InChI Key: PPOYVEAGQXXNGT-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol: is a chemical compound with the molecular formula C6H9FN2O It is a pyrazole derivative, characterized by the presence of a fluorine atom on the ethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrazole derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,10H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYVEAGQXXNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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